Regioisomeric Differentiation: 4-Substituted vs. 5-Substituted Salicylic Acid Isoxazole Carboxamide in Target Annotation Profiles
The target compound (4-substituted regioisomer, CAS 67387-53-5) is annotated as a dual MAO-B and LSD1 inhibitor in the Therapeutic Target Database, whereas the 5-substituted regioisomer (CAS 67387-58-0) has no equivalent target annotation in major public databases [1]. This regioisomer-dependent target profile divergence indicates that the position of the isoxazole-carboxamide substituent on the salicylic acid ring critically influences molecular recognition. The 4-substituted regioisomer appears in 15 patent families (literature count: 0), while the 5-substituted regioisomer is available primarily as a building block with no patent or literature associations [1][2]. This difference in intellectual property coverage and target annotation suggests the 4-substituted isomer has been prioritized in proprietary discovery programs.
| Evidence Dimension | Target annotation profile (MAO-B, LSD1) and patent family count |
|---|---|
| Target Compound Data | CAS 67387-53-5: 15 patent families; annotated MAO-B inhibitor, LSD1 inhibitor [1][2] |
| Comparator Or Baseline | CAS 67387-58-0 (5-substituted regioisomer): 0 patent families; no MAO-B or LSD1 annotation in public databases |
| Quantified Difference | 15 vs. 0 patent families; dual-target annotation vs. no target annotation |
| Conditions | Public database mining (PubChemLite, Therapeutic Target Database); patent family counting |
Why This Matters
The regioisomer-dependent difference in target engagement and intellectual property coverage directly impacts procurement decisions for target-focused drug discovery programs, as the 4-substituted isomer provides defined molecular targets while the 5-substituted analog offers no validated biological anchoring point.
- [1] PubChemLite. 2-hydroxy-4-(5-methyl-1,2-oxazole-4-amido)benzoic acid (CAS 67387-53-5). Patent count: 15; Literature count: 0. InChIKey: GKONVPBORWAFJL-UHFFFAOYSA-N. View Source
- [2] Therapeutic Target Database (TTD). Drug ID: D0Q1EG. Compound targets: MAO-B (inhibitor), LSD1 (inhibitor). View Source
